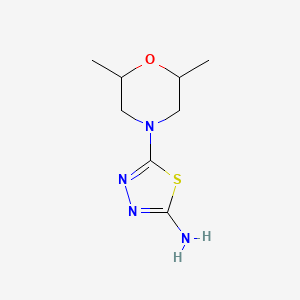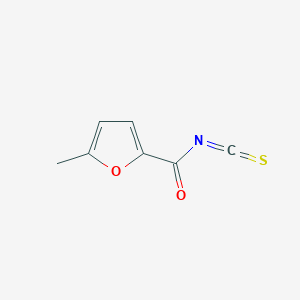
1-Methylcyclobutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methylcyclobutane-1-sulfonyl chloride, also known as Msc-Cl, is a colorless liquid that is commonly used as a reagent in organic synthesis. It is an important intermediate in the preparation of many pharmaceuticals and agrochemicals. Msc-Cl is a sulfonyl chloride that is widely used in the chemical industry due to its high reactivity towards nucleophiles.
Scientific Research Applications
Postharvest Biology and Food Science
Compounds similar to "1-Methylcyclobutane-1-sulfonyl chloride" have been studied for their roles in postharvest biology and food science. For example, 1-Methylcyclopropene (1-MCP) is a plant growth regulator that inhibits ethylene action, significantly impacting the storage and quality of fruits and vegetables. Effective concentrations are low, and its application ranges across a broad spectrum of horticultural products, demonstrating its potential in extending shelf life and maintaining quality of fresh produce (Blankenship & Dole, 2003; Chen et al., 2020).
Medicinal Chemistry
In medicinal chemistry, sulfonamides and sulfonyl chlorides are key functional groups in the design of various drugs due to their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Research emphasizes the importance of these groups in the development of new therapeutic agents, highlighting their structural diversity and potential for the creation of novel drug candidates (Azevedo-Barbosa et al., 2020).
Environmental Science
Compounds with sulfonyl functionalities are also explored for their environmental implications, particularly in the context of anthropogenic pollution. Studies focus on the presence, fate, and environmental risks associated with sulfonamide antibiotics in soils, underscoring the need for understanding their impact on ecosystems and human health due to their widespread use and persistence (Conde-Cid et al., 2020).
Organic Chemistry and Synthesis
In organic synthesis, sulfonyl chlorides are valuable reagents for introducing sulfonyl groups into organic molecules. Their applications extend to the synthesis of complex organic compounds, including pharmaceuticals and materials science. For instance, trifluoromethanesulfonyl chloride (CF3SO2Cl) is used for trifluoromethylation and other modifications, illustrating the versatility and importance of sulfonyl chlorides in synthetic chemistry (Chachignon et al., 2017).
properties
IUPAC Name |
1-methylcyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-5(3-2-4-5)9(6,7)8/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAAMESUFQZIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclobutane-1-sulfonyl chloride | |
CAS RN |
2090155-98-7 |
Source


|
| Record name | 1-methylcyclobutane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2469880.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,3-dihydro-1H-inden-1-yl)piperidine-4-carboxamide](/img/structure/B2469881.png)
![N-[2-(3,4-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2469882.png)





![3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2469894.png)


![N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)